3,6,6-trimethyl-4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,6-trimethyl-4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution or addition reactions.
- Functionalization of the benzofuran core with the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6,6-trimethyl-4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,6,6-trimethyl-4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, derivatives of benzofuran compounds are often explored for their therapeutic potential. This compound may be evaluated for its efficacy in treating various diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,6,6-trimethyl-4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
- Binding to active sites of enzymes and inhibiting their activity.
- Interacting with receptors to modulate signaling pathways.
- Altering the function of proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6,6-trimethyl-4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide include other benzofuran derivatives with varying substituents. Examples may include:
- 2,3-dihydrobenzofuran derivatives.
- 4,5,6,7-tetrahydrobenzofuran derivatives.
- Piperidine-substituted benzofuran compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H32N2O3 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3,6,6-trimethyl-4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H32N2O3/c1-12-16-14(24)10-19(2,3)11-15(16)26-17(12)18(25)22-13-8-20(4,5)23-21(6,7)9-13/h13,23H,8-11H2,1-7H3,(H,22,25) |
InChI Key |
UWZFVKYIXRWQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3CC(NC(C3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.